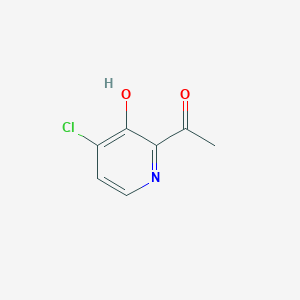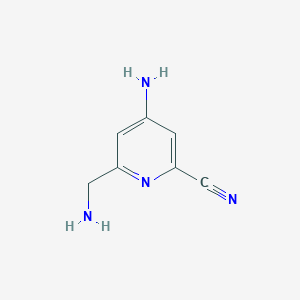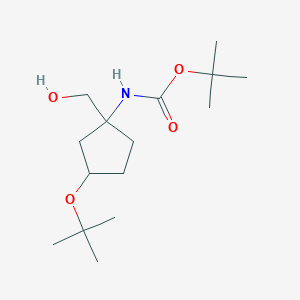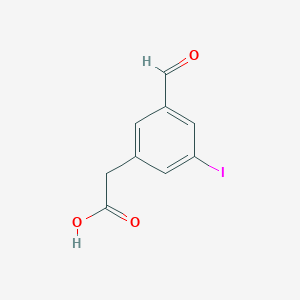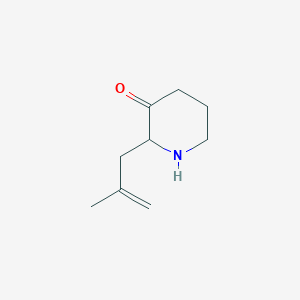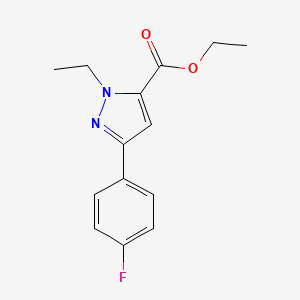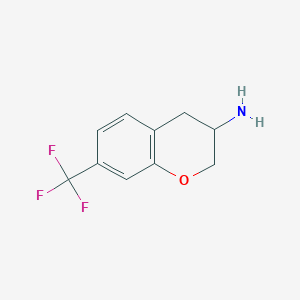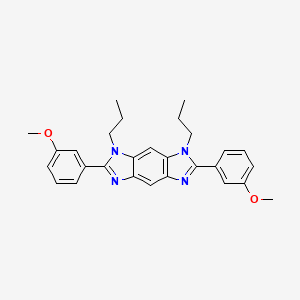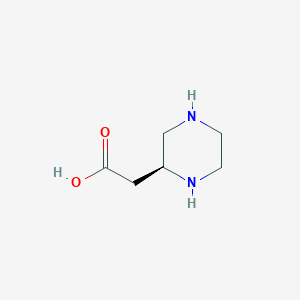![molecular formula C7H8N4 B14861430 1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine](/img/structure/B14861430.png)
1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine typically involves the assembly of the pyrazolopyridine system. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular processes. The compound’s ability to bind to specific sites on proteins or nucleic acids can modulate their function and influence biological outcomes .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Another member of the pyrazolopyridine family with similar structural features but different reactivity and applications.
1H-Pyrazolo[3,4-C]quinoline: A related compound with a quinoline ring fused to the pyrazole ring, exhibiting distinct chemical and biological properties.
1H-Pyrazolo[1,5-A]pyrimidine: A compound with a pyrimidine ring fused to the pyrazole ring, used in various chemical and pharmaceutical applications.
Uniqueness: 1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine stands out due to its specific substitution pattern and the presence of a methylamine group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-7-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-3-6-7-5(1-2-9-6)4-10-11-7/h1-2,4H,3,8H2,(H,10,11) |
InChI Key |
BUGMCVZMSJTLQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


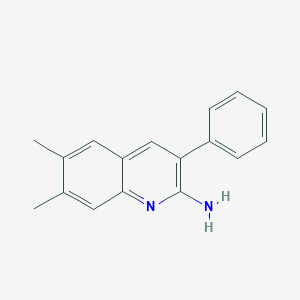
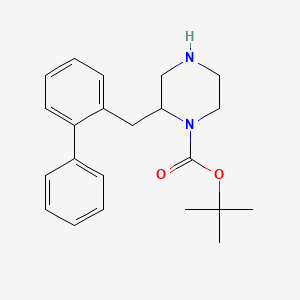
![2-(Dimethylamino)-6-[(piperidin-4-yl)methyl]pyrimidin-4-ol](/img/structure/B14861359.png)
